molecular formula C27H25Cl2N7O2 B3857913 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B3857913
M. Wt: 550.4 g/mol
InChI Key: LPDDAJNOUUYKDX-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone” is a complex organic molecule. It contains several functional groups including a benzyl group, an aldehyde group, a hydrazone group, and a triazine ring. These functional groups suggest that the compound could have various chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The presence of the dichlorobenzyl and aldehyde groups suggests that the compound may have aromatic properties, while the hydrazone group could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorobenzyl group could potentially make the compound relatively non-polar and lipophilic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has therapeutic properties, to materials science if it has unique physical properties .

Properties

IUPAC Name

2-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N7O2/c28-21-9-8-20(24(29)16-21)18-38-23-10-6-19(7-11-23)17-30-35-26-32-25(31-22-4-2-1-3-5-22)33-27(34-26)36-12-14-37-15-13-36/h1-11,16-17H,12-15,18H2,(H2,31,32,33,34,35)/b30-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDDAJNOUUYKDX-OCSSWDANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 2
Reactant of Route 2
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 3
Reactant of Route 3
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 4
Reactant of Route 4
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 5
Reactant of Route 5
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 6
Reactant of Route 6
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

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